molecular formula C17H17NO B1266676 [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- CAS No. 52709-87-2

[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-

Cat. No. B1266676
CAS RN: 52709-87-2
M. Wt: 251.32 g/mol
InChI Key: KPQVQWUNELODQE-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4-carbonitrile, 4’-butoxy-” is a chemical compound with the CAS Number: 52709-87-2. It has a molecular weight of 251.33 . It is usually in the form of a white or almost white crystal or powder .


Molecular Structure Analysis

The IUPAC name for this compound is 4’-butoxy [1,1’-biphenyl]-4-carbonitrile . The InChI code for this compound is 1S/C17H17NO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12H2,1H3 .


Physical And Chemical Properties Analysis

“[1,1’-Biphenyl]-4-carbonitrile, 4’-butoxy-” is a white or almost white crystal or powder . It is typically stored at room temperature . The compound has a molecular weight of 251.33 .

Scientific Research Applications

Liquid Crystal Studies

A study by Shahina et al. (2016) explored the use of [1,1'-Biphenyl]-4-carbonitrile derivatives in liquid crystal mixtures. They observed the transition temperature and optical texture using thermal microscopy and evaluated molecular polarizabilities, revealing consistent values in both experimental and theoretical methods (Shahina, Fakruddin, Subhan, & Rangappa, 2016).

Optimization in Antiobesity Histamine H3 Receptor Antagonists

Hancock et al. (2004) conducted research to optimize structure-activity relationships of analogues of A-331440, a potent histamine H3 receptor antagonist. They modified the biphenyl rings to improve potency and selectivity while reducing genotoxicity (Hancock et al., 2004).

Synthesis and Thermal Properties of Polysiloxanes

A study by Hsiue and Chen (1995) focused on synthesizing ferroelectric side chain liquid crystalline polysiloxanes containing biphenyl-based moieties. They investigated the mesomorphic behavior of these compounds using various techniques, observing rich mesomorphic behavior in some compounds (Hsiue & Chen, 1995).

Antibacterial and Antifungal Activity

Malani and Dholakiya (2013) synthesized biphenyl-2-carbonitrile derivatives and tested their biological activities on bacterial, fungal, and malarial strains. They found that some compounds showed good antimalarial, antibacterial, and antifungal activity, with potency comparable to standard drugs (Malani & Dholakiya, 2013).

Preparation Methods

Shen Yong-jia (2009) researched methods for obtaining biphenyl-4-carbonitrile from biphenyl-4-carboxamide, exploring environmentally friendly approaches and optimizing reaction parameters for higher yields (Shen Yong-jia, 2009).

Optoelectronic Applications

Tercjak et al. (2006) developed thermoreversible materials based on epoxy matrices modified with liquid crystal for optoelectronic applications. They achieved thermally reversible light scattering materials by manipulating the morphology of liquid crystal/polystyrene particles in the epoxy matrix (Tercjak, Serrano, & Mondragon, 2006).

Safety And Hazards

“[1,1’-Biphenyl]-4-carbonitrile, 4’-butoxy-” has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280, P305, P338, and P351, which advise wearing protective gloves, eye protection, and face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

4-(4-butoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQVQWUNELODQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068789
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-
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Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-

CAS RN

52709-87-2
Record name 4′-Butoxy[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-butoxy-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-
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Record name 4'-butoxy[1,1'-biphenyl]-4-carbonitrile
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